![molecular formula C14H10ClN3O2 B1202894 5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B1202894.png)
5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole is an aromatic ether.
Scientific Research Applications
Synthesis and Chemical Properties 5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole and its derivatives are subjects of intense chemical research due to their versatile chemical properties and potential applications. The synthesis of these compounds often involves reactions with various organic compounds to form complex structures, demonstrating the compound's capacity to form diverse chemical structures. For instance, it has been shown that these oxadiazole derivatives can react with different organic compounds such as pyrrolidine, piperidine, and morpholine to produce new compounds with varied chemical properties (Rao et al., 2014).
Antioxidant Properties A notable property of certain oxadiazole derivatives, including the 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol variant, is their significant antioxidant activity. These compounds have been found to exhibit strong radical scavenging activities, indicating their potential as antioxidants. The compounds’ antioxidant activity has been thoroughly studied and compared with standard compounds, revealing their potential in inducing the endogenous defense system and preventing radical chain reactions (Shehzadi et al., 2018).
Coordination Chemistry The oxadiazole compounds also display interesting coordination chemistry properties. They have been used to prepare ligands that bind with metal cations, resulting in the formation of complex molecular structures with unique geometries. These structures can have applications in various fields, including material science and catalysis (Wu et al., 2013).
Anticancer and Antimicrobial Activities Some derivatives of the compound have been synthesized and tested for their anticancer and antimicrobial activities. These studies have revealed that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, and also possess antimicrobial properties against different bacterial strains. This indicates the potential of these compounds in developing new therapeutic agents (Abdo et al., 2015).
properties
Product Name |
5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
|---|---|
Molecular Formula |
C14H10ClN3O2 |
Molecular Weight |
287.7 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-3-1-2-4-12(11)19-9-13-17-14(18-20-13)10-5-7-16-8-6-10/h1-8H,9H2 |
InChI Key |
KICGTBMPZOAUDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



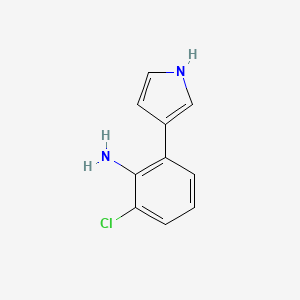
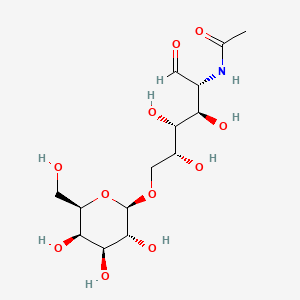
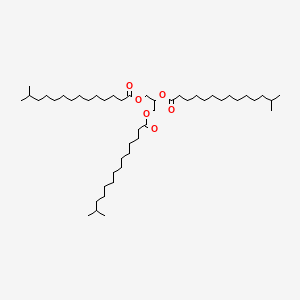
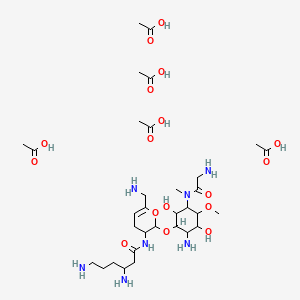
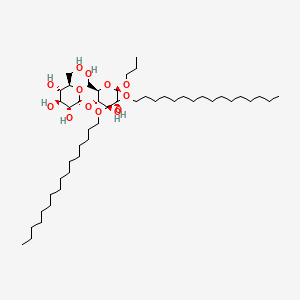
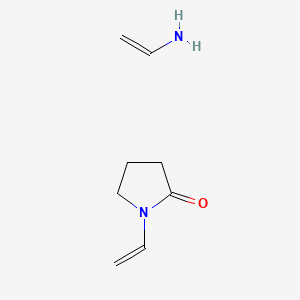
![(2S)-2-[(R)-(2-bromophenyl)-hydroxymethyl]-5-(dimethylamino)-N,N-dimethyl-2-phenylpentanamide](/img/structure/B1202822.png)
![5-amino-7-[(3S)-3-aminopyrrolidin-1-yl]-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1202823.png)
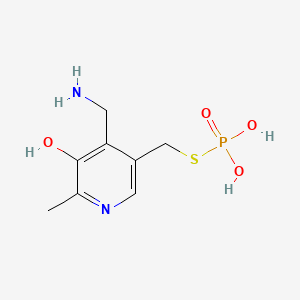
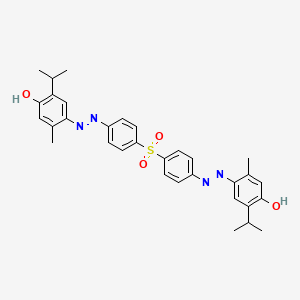
![1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B1202829.png)
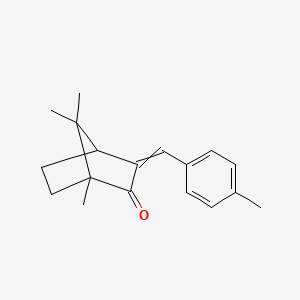
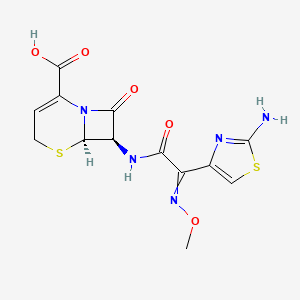
![2-Nitro-7-methoxynaphtho[2,1-b]furan](/img/structure/B1202833.png)